(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol
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Overview
Description
(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H6ClF2NO and a molecular weight of 193.58 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position, a difluoromethyl group at the 6-position, and a methanol group at the 3-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol involves several steps. One common method includes the reaction of 4-chloro-3-hydroxypyridine with difluoromethylating agents under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or difluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol can be compared with other similar compounds, such as:
(4-Trifluoromethyl)pyridin-3-yl)methanol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
3-Pyridinemethanol: Lacks the chloro and difluoromethyl groups, making it less reactive in certain chemical reactions.
The presence of the chloro and difluoromethyl groups in this compound makes it unique and valuable for specific research applications .
Properties
IUPAC Name |
[4-chloro-6-(difluoromethyl)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-1-6(7(9)10)11-2-4(5)3-12/h1-2,7,12H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSQPCDQHNYLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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